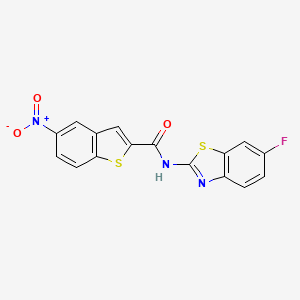

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(6-Fluoro-1,3-benzothiazol-2-yl)guanidine” is a compound that has been identified as an irritant . It has been used in the synthesis of potential antifungal agents .

Synthesis Analysis

A new series of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl diamides were synthesized in vitro as potential antifungal agents . The chemical structures of the synthesized compounds were substantiated by IR, 1H, 13C, 19F nuclear magnetic resonance spectra, high resolution mass spectrometry, elemental analysis and also by X-ray diffraction .

Molecular Structure Analysis

The molecular structure of these compounds was confirmed by various methods including IR, 1H, 13C, 19F nuclear magnetic resonance spectra, high resolution mass spectrometry, elemental analysis and also by X-ray diffraction .

Aplicaciones Científicas De Investigación

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole and its derivatives have been recognized for their wide range of biological activities, making them of significant interest in medicinal chemistry. These compounds exhibit antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. Molecular structures based on the benzothiazole skeleton, such as Frentizole, Pramipexole, Thioflavin T, and Riluzole, highlight the therapeutic potential of benzothiazole-containing compounds. The versatility and bioactivity of these compounds underscore their importance in the development of new therapeutic agents (Sumit, Arvind Kumar, & A. Mishra, 2020).

Benzothiazole in Supramolecular Chemistry

The simple structure and wide accessibility, coupled with a detailed understanding of their supramolecular self-assembly behavior, allow benzothiazole derivatives to be used in nanotechnology, polymer processing, and biomedical applications. These applications leverage the self-assembly of benzothiazoles into nanometer-sized structures stabilized by hydrogen bonding, highlighting the versatility of benzothiazole as a supramolecular building block (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).

Benzothiazole in Optoelectronic Materials

Research on quinazolines and pyrimidines, including benzothiazole rings, for electronic devices, luminescent elements, and photoelectric conversion elements, demonstrates the potential of benzothiazole derivatives in optoelectronic materials. The incorporation of benzothiazole and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel materials with electroluminescent properties, suitable for organic light-emitting diodes (OLEDs) and other electronic applications (G. Lipunova, E. Nosova, V. Charushin, & O. Chupakhin, 2018).

Safety and Hazards

Propiedades

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8FN3O3S2/c17-9-1-3-11-13(7-9)25-16(18-11)19-15(21)14-6-8-5-10(20(22)23)2-4-12(8)24-14/h1-7H,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVYWIFWZATZKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonan-6-yl]acetic acid](/img/structure/B2748630.png)

![2,6-Difluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2748632.png)

![3,4,5-trimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2748635.png)

![ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)

![ethyl 3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B2748644.png)

![3-fluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2748648.png)